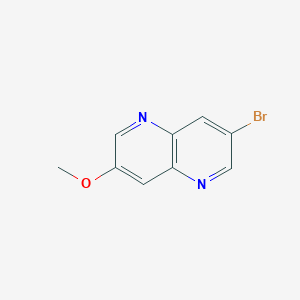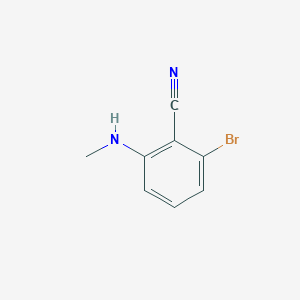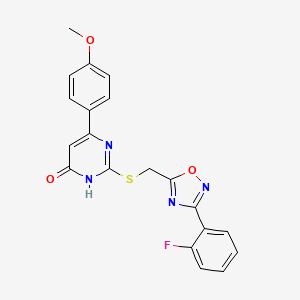
3-Bromo-7-methoxy-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-methoxy-1,5-naphthyridine is a heterocyclic compound . It is a derivative of 1,5-naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 3-Bromo-7-methoxy-1,5-naphthyridine, has been covered in various studies . Classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder are commonly used for the construction of the main 1,5-naphthyridine scaffold .Molecular Structure Analysis
The molecular structure of 3-Bromo-7-methoxy-1,5-naphthyridine is characterized by the presence of a bromine atom . The 1,5-naphthyridine system, to which this compound belongs, is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides, for example, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-7-methoxy-1,5-naphthyridine include a molecular weight of 239.07 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Amination Reactions: The compound undergoes interesting amination reactions. For example, 3-bromo-2-ethoxy-1,5-naphthyridine, a related compound, reacts with KNH2/NH3 leading to specific isomeric forms (Haak & Plas, 2010).
- Synthesis Techniques: Techniques for the synthesis of naphthyridine derivatives, like the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, have been developed, showcasing the compound's utility in complex chemical syntheses (Zlatoidský & Gabos, 2009).
- Methoxylation Studies: Methoxylation processes involving 3-Bromo-7-methoxy-1,5-naphthyridine have been studied, revealing insights into the regioselectivity of nucleophilic substitution in its chemical structure (Zjawiony et al., 1997).
Pharmaceutical Research
- Anticancer Properties: A study on a novel naphthyridine derivative demonstrated its potential in cancer treatment, particularly in inducing cell death mechanisms in human melanoma cells (Kong et al., 2018).
- Antimalarial Activity: Research into N4-Substituted 7-Bromo-1,5-naphthyridin-4-amines, which are chemically related to 3-Bromo-7-methoxy-1,5-naphthyridine, showed significant antimalarial activity, indicating the compound's potential in developing antimalarial drugs (Barlin & Tan, 1985).
Chemical Properties and Reactions
- Homolytic Substitution: Studies on homolytic substitutions involving similar naphthyridine compounds offer insights into the behavior of 3-Bromo-7-methoxy-1,5-naphthyridine under specific chemical conditions (Plodek et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-7-methoxy-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-9-8(12-5-7)2-6(10)4-11-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTJSDYJUSARJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methoxy-1,5-naphthyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2422790.png)
![5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2422791.png)
![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine](/img/structure/B2422793.png)




![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2422803.png)
![N-cyclopropyl-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2422804.png)



![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2422809.png)
![N-(2,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2422811.png)